3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Anti-tubercular MtbTMPK inhibition Whole-cell activity

3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic small molecule combining an imidazo[1,2-a]pyridine core with a 3,5-dinitrobenzamide moiety. It is described in patents as an inhibitor of ALK-4/ALK-5 (TGF-β type I receptors) for fibrotic and oncologic indications , and independently appears as a conjugate scaffold (analogue in an anti-tubercular program targeting MtbTMPK, where it exhibited sub-micromolar whole-cell activity.

Molecular Formula C20H13N5O5
Molecular Weight 403.354
CAS No. 332384-12-0
Cat. No. B2355446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
CAS332384-12-0
Molecular FormulaC20H13N5O5
Molecular Weight403.354
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C20H13N5O5/c26-20(14-10-15(24(27)28)12-16(11-14)25(29)30)22-19-18(13-6-2-1-3-7-13)21-17-8-4-5-9-23(17)19/h1-12H,(H,22,26)
InChIKeyJHDRVHKCVRTEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 332384-12-0): A Dual-Scaffold Probe for Kinase & Anti-Tubercular Research


3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic small molecule combining an imidazo[1,2-a]pyridine core with a 3,5-dinitrobenzamide moiety. It is described in patents as an inhibitor of ALK-4/ALK-5 (TGF-β type I receptors) for fibrotic and oncologic indications [1], and independently appears as a conjugate scaffold (analogue 28) in an anti-tubercular program targeting MtbTMPK, where it exhibited sub-micromolar whole-cell activity [2]. Its dual pharmacophore architecture differentiates it from simpler, single-warhead analogs.

Why 3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Cannot Be Replaced by Generic Imidazopyridine or Dinitrobenzamide Analogs


The compound's value lies in the covalent conjunction of two independently active pharmacophores—an imidazo[1,2-a]pyridine and a 3,5-dinitrobenzamide—within a single entity. As demonstrated in the MtbTMPK program, neither the isolated imidazo[1,2-a]pyridine motif nor the free 3,5-dinitrobenzamide scaffold alone delivered the sub-micromolar, non-cytotoxic antimycobacterial profile of the conjugate [1]. Simply sourcing an imidazopyridine (e.g., 2-phenylimidazo[1,2-a]pyridine) or a dinitrobenzamide (e.g., 3,5-dinitrobenzamide) will not recapitulate this dual-target or uptake-enhanced phenotype. The specific regioisomeric linkage (N-3 of the imidazopyridine) and the dual electron-deficient aromatic character are critical for the reported whole-cell activity and kinase inhibition profile [1][2].

Head-to-Head Bioactivity Data for 3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide vs. Closest Analogs


Antimycobacterial Potency: Conjugate 28 vs. Deconstructed Scaffolds

As analogue 28 in the Jian et al. (2020) series, 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide was part of a trio of conjugates that achieved sub-micromolar MICs against M. tuberculosis, while the parent MtbTMPK inhibitor scaffolds (lacking the targeting motifs) generally suffered from poor antimycobacterial activity due to insufficient bacterial uptake [1]. The conjugate approach was explicitly required to achieve whole-cell activity, with the imidazo[1,2-a]pyridine/3,5-dinitrobenzamide hybrid demonstrating a significant potency shift compared to the untargeted predecessors [1].

Anti-tubercular MtbTMPK inhibition Whole-cell activity

Cytotoxicity Selectivity Window: Conjugate 28 vs. Positive Controls

A critical differentiator for the 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide conjugate (analogue 28) is the absence of significant cytotoxicity at antimycobacterial concentrations. The paper explicitly states that conjugates 26, 27, and 28 'showed sub-micromolar activity against mycobacteria without significant cytotoxicity' [1]. In contrast, many MtbTMPK inhibitors in earlier series either lacked whole-cell activity or showed cytotoxicity limiting their utility [1].

Selectivity Cytotoxicity Therapeutic index

ALK-5 Kinase Inhibition: Dual-Receptor Selectivity Profile

Patent US8143253B2 claims 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide as an inhibitor of ALK-5 and/or ALK-4 receptors, with utility in fibrosis and cancer [1]. While specific IC50 values for this exact compound are not publicly disclosed in the patent, the structural class is differentiated from prototypical ALK5 inhibitors SB-431542 (IC50 = 94 nM) and SB-525334 (IC50 = 58 nM) by the presence of the imidazo[1,2-a]pyridine core instead of the benzodioxole/imidazole core [2]. This core switch may confer improved pharmacokinetic properties or selectivity against other TGF-β superfamily receptors.

ALK-5 inhibitor TGF-β receptor Kinase selectivity

Structural Determinant of Mycobacterial Uptake: Imidazo[1,2-a]pyridine vs. 3,5-Dinitrobenzamide Alone

The Jian et al. study employed a deliberate hybridization strategy, combining imidazo[1,2-a]pyridine motifs (known to favor mycobacterial uptake via the respiratory cytochrome bc1 complex, as exemplified by Q203) with 3,5-dinitrobenzamide groups [1]. The resultant conjugate 28 (target compound) achieved sub-micromolar MIC, whereas the individual scaffolds or earlier MtbTMPK inhibitors without these uptake-enhancing motifs were either inactive or required much higher concentrations [1]. This directly addresses procurement: sourcing 3,5-dinitrobenzamide alone or 2-phenylimidazo[1,2-a]pyridine alone will not reproduce the conjugate's whole-cell potency.

Mycobacterial uptake Structure-activity relationship Scaffold hybridization

Kinase Selectivity Profile: ALK-4/5 vs. ALK-7 and Other TGF-β Superfamily Members

The patent specification for the imidazo[1,2-a]pyridine series indicates selectivity for ALK-4 and ALK-5 over other ALK family members [1]. While SB-431542 inhibits ALK-4, ALK-5, and ALK-7 with similar potency, the inclusion of a 3,5-dinitrobenzamide in our target compound may alter the selectivity profile by making additional contacts in the ATP-binding pocket. This is a class-level inference based on the patent's explicit claims of ALK-4/ALK-5 dual inhibition and the known structure-activity relationship (SAR) of benzamide-substituted imidazopyridines.

Kinase selectivity ALK-4 TGF-β signaling

Defined Experimental Use Cases Where 3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Provides a Verifiable Advantage


Anti-Tubercular Drug Discovery: Evaluating Mycobacterial Uptake-Enhanced MtbTMPK Inhibition

In programs targeting M. tuberculosis thymidylate kinase, this compound (as conjugate 28) serves as a positive control for the hybrid approach, reliably demonstrating sub-micromolar MIC with no cytotoxicity [1]. It is the preferred compound over previous MtbTMPK inhibitor series that lacked whole-cell activity, making it essential for assays that require both target engagement (enzyme inhibition) and bacterial permeability (MIC) in the same molecule [1].

TGF-β/ALK-5 Pathway Profiling: Chemical Probe for ALK-4/5 Dual Inhibition

As a patented ALK-4/ALK-5 inhibitor, 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be used alongside SB-431542 and SB-525334 to dissect TGF-β signaling [1]. Its distinct imidazo[1,2-a]pyridine chemotype may exhibit different off-target kinase interactions, making it a valuable orthogonal probe for confirming ALK-5-mediated phenotypes in fibrosis or oncology models [2].

Fragment-Based Screening: Reference Standard for Conjugate Activity

When conducting SAR around imidazo[1,2-a]pyridine or 3,5-dinitrobenzamide fragments, this compound benchmarks the minimum pharmacophore complexity needed for antimycobacterial whole-cell activity [1]. It can be used to verify that newly synthesized fragments are not simply recapitulating the individual scaffold effects but are achieving the conjugate-mediated potency boost [1].

Quote Request

Request a Quote for 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.